H3R Target Engagement: Class-Level Receptor Affinity Inference
This compound is explicitly designated as an inhibitor of the human histamine H3 receptor (H3R) in a curated drug-target interaction database [1]. While no quantitative Ki or IC50 values are publicly available for this specific compound, its classification places it within a pharmacological class where benchmark H3R antagonists/inverse agonists, such as pitolisant (Ki approximately 5-10 nM at human H3R), and the preclinical compound CEP-32215 (human H3R Ki = 2.0 ± 0.4 nM, rat H3R Ki = 3.6 ± 0.7 nM), set the activity range [2]. The absence of precise affinity data means this differentiation must be regarded as class-level inference only.
| Evidence Dimension | Receptor target affinity |
|---|---|
| Target Compound Data | Designated H3R inhibitor (no quantitative Ki/IC50 publicly available) [1] |
| Comparator Or Baseline | Pitolisant (human H3R Ki ~5-10 nM); CEP-32215 (human H3R Ki = 2.0 nM) [2] |
| Quantified Difference | Not calculable due to missing target compound data |
| Conditions | In vitro radioligand binding assays (comparator data) |
Why This Matters
Confirms the compound's intended target class, enabling procurement for H3R-focused screening cascades where a phenylsulfonyl carbamate chemotype is required, but does not yet provide potency-based differentiation.
- [1] DrugMap. Drug Target: Histamine H3 receptor (HRH3_HUMAN) for Phenylsulfonyl derivative 4. Mode of Action: Inhibitor. View Source
- [2] LIVIVO Search Result. CEP-32215: human H3R Ki = 2.0 ± 0.4 nM; rat H3R Ki = 3.6 ± 0.7 nM. Abstract referencing CEP-32215 as a new, potent, selective, and orally bioavailable H3R inverse agonist. View Source
